Welcome to the BenchChem Online Store!
molecular formula C8H9Cl2N B1421559 5-Chloroisoindoline hydrochloride CAS No. 912999-79-2

5-Chloroisoindoline hydrochloride

Cat. No. B1421559
M. Wt: 190.07 g/mol
InChI Key: SPDKLINCVDBABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106057B2

Procedure details

1.0 g of 2-(p-toluensulfonyl)-5-chloroisoindoline and 1.0 g of phenol were added to a mixture of 8 ml of 48% hydrobromic acid and 1.4 ml of propionic acid, and the mixture was refluxed for 6 hours. The resultant reaction mixture was diluted with 10 ml of water and extracted twice with 50 ml of ethyl acetate. The water layer was basified with aqueous sodium hydroxide solution and extracted with ethyl acetate three times. The extract was concentrated and the crude was diluted with 4N HCl/Dioxane and stirred for 15 minutes. Evaporate HCl, azeotrope with toluene three times to obtained 0.3 g of 5-Chloro-2,3-dihydro-1H-isoindole hydrochloride as a black solid. MS: [M+H]+ 153-15
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Cl:19])[CH:16]=3)[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br.C(O)(=O)CC>O>[ClH:19].[ClH:19].[Cl:19][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[CH2:11][NH:10][CH2:18]2 |f:6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=C(C=C2C1)Cl)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
ADDITION
Type
ADDITION
Details
the crude was diluted with 4N HCl/Dioxane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
Cl.ClC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 145.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.